Elevated Lipophilicity (LogP) of the Azepane Ester vs. the Free Acid and Nipecotic Acid Esters Drives Membrane Permeability Advantage
Ethyl azepane-3-carboxylate exhibits a calculated LogP of 1.35, which lies in a favorable range for passive membrane permeation while retaining aqueous solubility . In contrast, the free acid homonipecotic acid (azepane-3-carboxylic acid) is markedly more polar and zwitterionic at physiological pH, limiting its passive diffusion. For comparison, ethyl nipecotate (the six-membered analog) has a measured density of ~1.012 g/mL and boiling point comparable to the target compound, but its slightly lower LogP (~0.8–1.0) and smaller ring size result in different solvation and entropic contributions to membrane partitioning .
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.35 (calculated, free base) |
| Comparator Or Baseline | Homonipecotic acid (azepane-3-carboxylic acid): LogP ~ -2.5 (predicted zwitterion); Nipecotic acid ethyl ester: LogP ~ 0.8–1.0 (estimated) |
| Quantified Difference | ΔLogP ≈ +3.85 vs. free acid; ≈ +0.35–0.55 vs. nipecotic acid ethyl ester |
| Conditions | Calculated LogP values (ChemAxon/ALOGPS); comparison of neutral species at 25°C |
Why This Matters
The ~0.35–0.55 log unit lipophilicity advantage over the six-membered nipecotic acid ethyl ester, and the dramatic >3-log gain over the free acid, makes ethyl azepane-3-carboxylate a superior starting point for designing passive CNS-penetrant prodrugs or intermediates destined for intracellular targets.
